Cas no 626-36-8 (Ethyl allophanate)

Ethyl allophanate (C₄H₈N₂O₄) is a versatile organic compound primarily used as an intermediate in pharmaceutical and agrochemical synthesis. Its structure, featuring both urethane and amide functional groups, enables reactivity in condensation and polymerization reactions. Key advantages include its stability under standard conditions and compatibility with a range of reagents, facilitating controlled derivatization. The compound’s purity and consistent performance make it suitable for precision applications, such as the production of active pharmaceutical ingredients (APIs) or specialty polymers. Ethyl allophanate is typically handled under inert conditions to preserve its integrity, and its synthesis follows well-established protocols to ensure reproducibility.
Ethyl allophanate structure
Ethyl allophanate structure
商品名:Ethyl allophanate
CAS番号:626-36-8
MF:C4H8N2O3
メガワット:132.1179
MDL:MFCD00047870
CID:514162
PubChem ID:87561878

Ethyl allophanate 化学的及び物理的性質

名前と識別子

    • Carbamic acid,N-(aminocarbonyl)-, ethyl ester
    • Ethyl allophanate
    • ethyl N-carbamoylcarbamate
    • Ethephon
    • Allophanic Acid Ethyl Ester
    • NSC 119864
    • NSC 272
    • Allophanic acid, ethyl ester
    • ethylallophanate
    • Carbamic acid, (aminocarbonyl)-, ethyl ester
    • (aminocarbonyl)carbamic acid ethyl ester
    • 7B4EN328CC
    • PIHPSKJRLDSJPX-UHFFFAOYSA-N
    • Carbamic acid, N-(aminocarbonyl)-, ethyl ester
    • Ethyl (aminocarbonyl)carbamate
    • 3-carbethoxy-urea
    • ethyl carbamoylcarbamate
    • ethyl allophanate, Aldric
    • Ethyl aminocarbonylcarbamate #
    • BBL100465
    • STL554259
    • 626-36-8
    • AKOS005254629
    • DB-054227
    • ethyl allophanate, AldrichCPR
    • GEO-01310
    • NSC119864
    • A0213
    • NSC272
    • MFCD00047870
    • SCHEMBL420598
    • FS-5023
    • UNII-7B4EN328CC
    • NSC-272
    • FD10635
    • DTXSID4060818
    • SY050631
    • W-200465
    • EINECS 210-945-2
    • NSC-119864
    • NS00035114
    • MDL: MFCD00047870
    • インチ: 1S/C4H8N2O3/c1-2-9-4(8)6-3(5)7/h2H2,1H3,(H3,5,6,7,8)
    • InChIKey: PIHPSKJRLDSJPX-UHFFFAOYSA-N
    • ほほえんだ: O(C(N([H])C(N([H])[H])=O)=O)C([H])([H])C([H])([H])[H]

計算された属性

  • せいみつぶんしりょう: 132.05300
  • どういたいしつりょう: 132.053
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 9
  • 回転可能化学結合数: 2
  • 複雑さ: 123
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.1
  • 互変異性体の数: 5
  • ひょうめんでんか: 0
  • トポロジー分子極性表面積: 81.4

じっけんとくせい

  • 色と性状: 白色から淡黄色の粉末。
  • 密度みつど: 1.227±0.06 g/cm3 (20 ºC 760 Torr),
  • ゆうかいてん: 187.0 to 190.0 deg-C
  • ふってん: 190-191 ºC
  • フラッシュポイント: No data available
  • 屈折率: 1.4880 (estimate)
  • ようかいど: 可溶性(100 g/l)(25ºC)、
  • PSA: 81.42000
  • LogP: 0.90240
  • ようかいせい: まだ確定していません。

Ethyl allophanate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R029318-25g
Ethyl allophanate
626-36-8 98%
25g
¥1104 2024-05-22
SHANG HAI XIAN DING Biotechnology Co., Ltd.
SA290-5g
Ethyl allophanate
626-36-8 98.0%(N)
5g
¥635.0 2022-06-10
SHANG HAI XIAN DING Biotechnology Co., Ltd.
SA290-1g
Ethyl allophanate
626-36-8 98.0%(N)
1g
¥229.0 2022-06-10
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1038225-25g
EThyl allophanate
626-36-8 97%
25g
¥ţţĜǵ 2023-07-25
Fluorochem
013569-1g
Ethyl allophanate
626-36-8 98%
1g
£34.00 2022-03-01
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
E809107-5g
Ethyl allophanate
626-36-8 98%
5g
499.00 2021-05-17
Fluorochem
013569-25g
Ethyl allophanate
626-36-8 98%
25g
£122.00 2022-03-01
Aaron
AR003R37-5g
EThyl allophanate
626-36-8 97%
5g
$38.00 2023-12-13
Aaron
AR003R37-1g
EThyl allophanate
626-36-8 97%
1g
$11.00 2023-12-13
eNovation Chemicals LLC
D758289-25g
EThyl allophanate
626-36-8 98%
25g
$170 2024-06-07

Ethyl allophanate 関連文献

Ethyl allophanateに関する追加情報

Ethyl Allophanate: A Comprehensive Overview

Ethyl allophanate, also known by its CAS number 626-36-8, is a versatile organic compound that has garnered significant attention in various industrial and chemical applications. This compound, classified as an allophanate ester, is derived from the reaction of ethyl isocyanate with itself in the presence of a catalyst. Its chemical structure consists of a central carbamate group flanked by two ethoxy groups, making it a valuable intermediate in the synthesis of polyurethanes and other high-performance materials.

Recent studies have highlighted the importance of Ethyl Allophanate in the development of eco-friendly materials. Researchers have explored its potential as a building block for biodegradable polymers, which could revolutionize the packaging and textiles industries. The compound's ability to undergo controlled polymerization under mild conditions has made it a focal point for sustainable chemistry initiatives.

The synthesis of Ethyl Allophanate involves a multi-step process that begins with the production of ethyl isocyanate. This intermediate is then subjected to self-condensation reactions to form the final product. The reaction conditions, including temperature and catalyst selection, play a crucial role in determining the yield and purity of the compound. Recent advancements in catalytic systems have enabled more efficient production methods, reducing energy consumption and waste generation.

In terms of applications, Ethyl Allophanate has found extensive use in the formulation of adhesives and sealants. Its ability to form strong bonds with various substrates makes it ideal for construction and automotive industries. Additionally, it serves as a key ingredient in coatings and paints, where it enhances durability and resistance to environmental factors such as UV radiation and moisture.

One of the most promising areas of research involving Ethyl Allophanate is its role in drug delivery systems. Scientists have investigated its potential as a carrier for bioactive molecules, leveraging its biocompatible properties to develop targeted therapies. Early-stage clinical trials have shown encouraging results, suggesting that this compound could be instrumental in advancing personalized medicine.

The environmental impact of Ethyl Allophanate has also been a subject of scrutiny. Studies indicate that it biodegrades relatively quickly under aerobic conditions, minimizing its ecological footprint compared to traditional synthetic polymers. However, further research is needed to fully understand its long-term effects on ecosystems and develop strategies for safe disposal.

In conclusion, Ethyl Allophanate (CAS No. 626-36-8) stands out as a multifaceted compound with vast potential across diverse industries. Its adaptability, combined with recent breakthroughs in synthesis and application techniques, positions it as a key player in the advancement of modern materials science. As research continues to uncover new possibilities for this compound, its role in shaping sustainable and innovative solutions will undoubtedly grow.

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